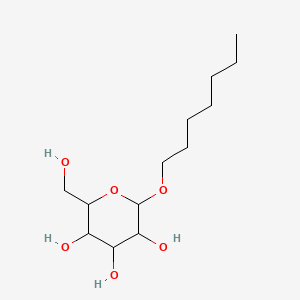

Heptyl D-glucoside

Overview

Description

Heptyl D-glucoside is a non-ionic surfactant derived from sugar and castor seeds. It is known for its excellent solubilizing properties, making it a valuable ingredient in various formulations. This compound is also recognized for its ability to enhance skin permeability, which is beneficial in transdermal pharmaceutical compositions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptyl D-glucoside can be synthesized through the reaction of heptyl alcohol with glucose. This process typically involves the use of an acid catalyst to facilitate the glycosidic bond formation between the heptyl alcohol and glucose. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using renewable botanical raw materials. The process involves the extraction of glucose from plant sources, followed by its reaction with heptyl alcohol derived from castor seeds. This method is eco-friendly and ensures the production of a biodegradable compound suitable for use in personal care products .

Chemical Reactions Analysis

Types of Reactions

Heptyl D-glucoside undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the hydroxyl groups in the glucose moiety to carbonyl groups.

Reduction: The reduction of this compound can lead to the formation of heptyl glucitol.

Substitution: This reaction involves the replacement of the hydroxyl groups with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and alkyl halides are employed under anhydrous conditions.

Major Products Formed

Oxidation: The major product is heptyl glucuronic acid.

Reduction: The major product is heptyl glucitol.

Substitution: The products vary depending on the substituent introduced, such as heptyl chloro-glucoside.

Scientific Research Applications

Heptyl D-glucoside has a wide range of applications in scientific research:

Chemistry: It is used as a solubilizer and emulsifier in various chemical formulations.

Biology: It enhances the permeability of biological membranes, making it useful in drug delivery systems.

Medicine: It is included in transdermal pharmaceutical compositions to improve the absorption of active pharmaceutical ingredients.

Industry: It is used in personal care products, such as shampoos and lotions, due to its surfactant properties

Mechanism of Action

Heptyl D-glucoside exerts its effects by interacting with the lipid bilayers of biological membranes. It disrupts the lipid packing, increasing membrane fluidity and permeability. This mechanism enhances the absorption of active ingredients through the skin. The compound targets molecular pathways involved in membrane transport and permeability .

Comparison with Similar Compounds

Similar Compounds

- Hexyl glucoside

- Octyl glucoside

- Decyl glucoside

Comparison

Heptyl D-glucoside is unique due to its optimal balance between hydrophilicity and lipophilicity, making it an effective solubilizer and permeability enhancer. Compared to hexyl glucoside, it has a longer alkyl chain, providing better solubilizing properties. Octyl and decyl glucosides have longer alkyl chains, which can lead to higher hydrophobicity and reduced solubility in water .

Biological Activity

Heptyl D-glucoside, also known as n-heptyl β-D-glucoside, is a glycoside compound that has garnered attention due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Chemical Formula : C13H26O6

- Molecular Weight : 278.34 g/mol

- CAS Number : 113557

This compound is categorized as a small molecule and is primarily used in biochemical research for its surfactant properties. It is known for its ability to solubilize membrane proteins effectively, similar to other alkyl glucosides such as octyl β-D-glucoside. The critical micelle concentration (CMC) of this compound is approximately 30 mM, making it suitable for applications in various biochemical assays at low temperatures .

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its structural properties and interactions with biological membranes:

Table 1: Summary of Biological Activities

Case Studies

- Membrane Protein Studies : In experimental setups, this compound was employed to solubilize various membrane proteins for structural analysis using techniques such as X-ray crystallography and NMR spectroscopy. These studies demonstrated that this compound preserved the functional integrity of the proteins while allowing detailed structural insights .

- Comparative Analysis with Other Glycosides : A comparative study involving various alkyl glucosides highlighted that this compound exhibited superior solubilization capabilities compared to shorter-chain counterparts like butyl or hexyl glucosides, making it a preferred choice in certain biochemical applications .

Properties

IUPAC Name |

2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDYWHLDTIVRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905277 | |

| Record name | Heptyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100231-64-9 | |

| Record name | Heptyl D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.